3-Hydroxypropane-1-sulfonyl fluoride
Description
Key Structural Features:
- Sulfonyl fluoride moiety : The -SO₂F group adopts a trigonal planar geometry around sulfur, with bond angles approximating 120° between S=O and S-F bonds.
- Hydroxyl group : Positioned terminally on the propane chain, enabling hydrogen-bonding interactions.
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃):
- δ 4.20 (t, J = 6.2 Hz, 1H, -OH, exchangeable with D₂O)
- δ 3.65–3.55 (m, 2H, CH₂ adjacent to -OH)
- δ 3.30–3.20 (m, 2H, CH₂ adjacent to -SO₂F)
- δ 2.10–1.95 (m, 2H, central CH₂)
¹³C NMR (126 MHz, CDCl₃):
- δ 72.4 (C3, -OH-bearing carbon)
- δ 54.1 (C1, sulfonyl-bound carbon)
- δ 32.8 (C2, central carbon)
¹⁹F NMR (471 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion : m/z 142.02 [M]⁺ (calculated for C₃H₇FO₃S)
- Fragmentation :
Crystallographic Analysis and Conformational Studies
While direct X-ray crystallographic data for this compound are unavailable, related sulfonyl fluorides exhibit predictable packing patterns. For example:
Key Observations from Analogous Structures:
- Hydrogen-bonding networks : Hydroxyl groups form intermolecular O-H···O=S bonds (2.8–3.2 Å) with sulfonyl oxygens of adjacent molecules .
- Conformational preferences : The propane chain adopts an extended zigzag conformation to minimize steric hindrance between the -SO₂F and -OH groups .
Table 1 : Comparative Bond Lengths in Sulfonyl Fluorides
| Bond Type | Length (Å) | Source Compound |
|---|---|---|
| S=O | 1.43 | Phenylsulfonyl fluoride |
| S-F | 1.58 | Ethanesulfonyl fluoride |
| C-S | 1.78 | Propanesulfonyl fluoride |
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:
Electronic Properties:
- HOMO : Localized on the sulfonyl fluoride group (-10.2 eV), indicating electrophilic reactivity.
- LUMO : Centered on the hydroxyl oxygen (-1.8 eV), suggesting nucleophilic potential at this site .
Charge Distribution :
- Sulfur atom: +1.85 e (Mulliken charges)
- Fluorine atom: -0.62 e
- Hydroxyl oxygen: -0.78 e
Geometric Optimization :
- The C-S bond length optimizes to 1.81 Å, consistent with experimental values for aliphatic sulfonyl fluorides .
Figure 2 : Electrostatic potential map showing electron-deficient regions (red) near -SO₂F and electron-rich areas (blue) around -OH.
Properties
IUPAC Name |
3-hydroxypropane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO3S/c4-8(6,7)3-1-2-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKNVFKAXCNTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290625 | |
| Record name | 3-Hydroxy-1-propanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-26-1 | |
| Record name | 3-Hydroxy-1-propanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-1-propanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxypropane-1-sulfonyl fluoride can be synthesized through a one-pot synthesis from sulfonates or sulfonic acids . This method involves mild reaction conditions using readily available and easy-to-operate reagents . The process is efficient and facilitates the enrichment of the sulfonyl fluoride library .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using phase transfer catalysts and fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Fluorinating Agents: Such as potassium fluoride (KF) and potassium hydrogen difluoride (KHF2).
Phase Transfer Catalysts: Such as 18-crown-6-ether in acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Generally, these reactions yield various sulfonyl fluoride derivatives .
Scientific Research Applications
Organic Synthesis
HPF is utilized in the synthesis of sulfonyl fluorides, which are valuable intermediates in organic chemistry. These compounds can be employed in:
- Late-stage functionalization : HPF can facilitate the modification of complex molecules, including natural products and pharmaceuticals, through sulfonylation reactions that introduce sulfonyl groups with high specificity and efficiency .
- Electrochemical reactions : Recent studies have demonstrated that HPF can be involved in electroreductive hydroxy fluorosulfonylation processes, allowing for the creation of β-hydroxy sulfonyl fluorides under mild conditions. These products can subsequently be transformed into various aliphatic sulfonyl fluorides, expanding their utility in synthetic applications .
Chemical Biology
In the realm of chemical biology, HPF and its derivatives have shown promise as:
- Enzyme inhibitors : Sulfonyl fluorides exhibit selective inhibition of certain enzymes, making them useful as potential drug candidates. For instance, compounds derived from HPF have been reported to possess inhibitory activity against lipoprotein lipase, an enzyme linked to lipid metabolism disorders .
- Chemical probes : The reactivity of HPF allows it to serve as a chemical probe for studying biological pathways and interactions at the molecular level. Its ability to selectively modify biomolecules under physiological conditions enhances its applicability in biological research .
Materials Science
HPF is also being explored for its applications in materials science:
- Polymer chemistry : The unique properties of sulfonyl fluorides enable their use as linkers in the construction of advanced materials. They facilitate the formation of S–O and S–N bonds, which are crucial for developing novel polymeric materials with tailored properties .
- Agrochemicals : Recent findings indicate that sulfonyl fluoride derivatives exhibit significant antifungal and nematicidal activities, suggesting their potential use in agricultural applications to combat plant pathogens .
Synthesis Methodologies
Research has highlighted various methodologies for synthesizing HPF and related compounds:
- A one-pot synthesis approach using transition-metal-free conditions has been developed to create sulfonyl fluorides from readily available sulfonates or sulfonic acids. This method showcases high efficiency and compatibility with a broad range of substrates .
| Methodology | Yield | Conditions |
|---|---|---|
| One-pot synthesis from sulfonates | Up to 74% | Mild conditions with TBAB catalyst |
| Electroreductive hydroxy fluorosulfonylation | Moderate yields (51-66%) | Visible light-mediated reactions |
Several studies have evaluated the biological activities of HPF derivatives:
- Compounds synthesized from HPF have shown promising antifungal activities against Botrytis cinerea, with some exhibiting EC50 values significantly lower than traditional fungicides like chlorothalonil .
| Compound | Activity | EC50 (μg/mL) |
|---|---|---|
| Compound 22 | Antifungal | 2.67 |
| Compound 35 | Nematicidal | 25.92 |
Mechanism of Action
The mechanism of action of 3-Hydroxypropane-1-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride electrophile . This compound can form covalent bonds with specific amino acid residues in proteins, thereby modulating their activity . The molecular targets and pathways involved include active-site amino acids in enzymes, which can be inactivated through covalent modification .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
3-Hydroxypropane-1-sulfonyl Fluoride vs. 3-(p-Hydroxyphenyl)-1-propanesulfonates :
The latter, discussed in , replaces the sulfonyl fluoride with a sulfonate ester (-SO₃R) and introduces an aromatic hydroxyphenyl group. Sulfonate esters are typically less electrophilic than sulfonyl fluorides, reducing their reactivity in covalent bonding but enhancing stability in aqueous environments.- Comparison with 3-Chloro-1,1,1-trifluoropropane (): While both compounds are fluorinated, 3-Chloro-1,1,1-trifluoropropane lacks the sulfonyl fluoride and hydroxyl groups.
Reactivity and Stability
Sulfonyl fluorides exhibit "click chemistry" reactivity, forming stable bonds with nucleophilic residues (e.g., tyrosine, lysine). This contrasts with:
- Methylamino-thiophene derivatives (): These compounds, such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, rely on amine and alcohol groups for reactivity, favoring hydrogen bonding over covalent interactions.
- Diisopropylfluorophosphate () : A highly toxic fluorophosphate ester, it reacts irreversibly with acetylcholinesterase. Sulfonyl fluorides are generally less acutely toxic but share precautions for handling fluorinated compounds.
Data Tables
Table 1: Key Properties of this compound and Analogs
Table 2: Handling Precautions
Biological Activity
3-Hydroxypropane-1-sulfonyl fluoride (HPSF) is a sulfonyl fluoride compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, applications, and research findings related to HPSF, emphasizing its role in chemical biology and therapeutic development.
- Molecular Formula : C3H9O2S
- Molecular Weight : 122.17 g/mol
- Structure : HPSF contains a hydroxyl group and a sulfonyl fluoride moiety, which contribute to its reactivity and biological interactions.
HPSF's biological activity is primarily attributed to its ability to interact with various biomolecules through the following mechanisms:
- Electrophilic Reactivity : The sulfonyl fluoride group can act as an electrophile, facilitating nucleophilic attacks from amino acids in proteins, particularly cysteine and serine residues. This property is crucial for enzyme inhibition and modification of protein function .
- Bioconjugation : HPSF can be used in bioconjugation strategies, allowing for the labeling of peptides and proteins, which aids in studying protein interactions and functions .
- Targeting Specific Enzymes : Research indicates that HPSF can selectively inhibit certain enzymes, making it a candidate for drug development. Its reactivity is sensitive to the microenvironment of the active site, enabling site-specific targeting .
Enzyme Inhibition
HPSF has been studied for its inhibitory effects on various enzymes:
- Lipase Inhibition : HPSF derivatives have shown promise as inhibitors of lipoprotein lipase, which is significant for managing lipid metabolism disorders .
- Protease Targeting : The compound has been evaluated for its ability to modify proteases, influencing their activity and stability .
Antimicrobial Activity
Recent studies have demonstrated that sulfonyl fluorides, including HPSF, possess antimicrobial properties:
- Antifungal Activity : Compounds derived from HPSF displayed significant antifungal activity against pathogens such as Botrytis cinerea, with an effective concentration (EC50) lower than that of standard antifungal agents .
- Nematicidal Properties : Some derivatives have shown nematicidal activity against Bursaphelenchus xylophilus, indicating potential agricultural applications .
Case Studies
- Enzyme Inhibition Studies : A study investigating the effects of HPSF on lipoprotein lipase revealed that longer-chain sulfonyl fluorides exhibited greater inhibitory potency compared to shorter chains. This suggests that structural modifications can enhance biological activity .
- Antifungal Efficacy : Another study highlighted the superior antifungal properties of HPSF derivatives compared to traditional treatments, showcasing their potential in agriculture and medicine .
Data Table: Biological Activities of HPSF Derivatives
| Compound | Activity Type | Target Organism/Enzyme | EC50/IC50 Value |
|---|---|---|---|
| This compound | Lipase Inhibition | Lipoprotein Lipase | Not specified |
| HPSF Derivative A | Antifungal | Botrytis cinerea | 2.67 μg/mL |
| HPSF Derivative B | Nematicidal | Bursaphelenchus xylophilus | 25.92 μg/mL |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-hydroxypropane-1-sulfonyl fluoride in laboratory settings?
- Methodological Answer :
- Use tightly sealed goggles and impermeable gloves, as glove material resistance must be validated by the manufacturer due to the reactive nature of sulfonyl fluorides .
- Work in a fume hood to minimize inhalation risks, and store waste separately for professional disposal to avoid environmental contamination .
- Note that specific glove materials (e.g., nitrile vs. neoprene) require manufacturer testing for breakthrough time, as generic recommendations are insufficient .
Q. How can researchers synthesize this compound, and what purification methods ensure high yield?
- Methodological Answer :
- Synthesis likely involves sulfonylation reactions, analogous to methods for 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride, where benzene sulfonyl chloride derivatives react with fluorinating agents under inert atmospheres (e.g., nitrogen) .
- Purification via recrystallization or column chromatography is recommended, with solvent selection (e.g., dichloromethane) optimized for solubility and stability .
- Monitor reaction progress using thin-layer chromatography (TLC) or NMR to track intermediate formation .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6) to resolve sulfonyl and hydroxyl proton signals. Compare chemical shifts with structurally similar compounds like 3-(trimethylsilyl)propane-1-sulfonic acid, which serves as an NMR internal standard .
- FT-IR Spectroscopy : Identify key functional groups (e.g., S=O stretching at ~1350–1200 cm⁻¹, C-F bonds at ~1100–1000 cm⁻¹) .
- Mass Spectrometry (MS) : Employ high-resolution MS to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer :
- Conduct controlled stability studies across pH 2–12, using buffered solutions and HPLC to quantify degradation products. For example, acidic conditions may hydrolyze the sulfonyl fluoride group, while alkaline conditions could deprotonate the hydroxyl group, altering reactivity .
- Apply multivariate analysis (e.g., ANOVA) to statistically differentiate between experimental noise and pH-dependent degradation pathways .
- Cross-validate findings with computational models (e.g., DFT calculations) to predict bond dissociation energies and reaction mechanisms .
Q. What strategies optimize the use of this compound as a reactive intermediate in multi-step organic syntheses?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the hydroxyl group using silyl ethers (e.g., TMSCl) to prevent unwanted side reactions during sulfonyl fluoride activation .
- In Situ Generation : Generate the compound immediately before use via one-pot reactions to mitigate stability issues. For example, oxidize 3-mercaptopropanol derivatives in the presence of fluoride sources .
- Monitor reaction kinetics using stopped-flow techniques to identify optimal temperature and solvent conditions for intermediate stability .
Q. How does this compound interact with biological macromolecules, and what analytical approaches quantify these interactions?
- Methodological Answer :
- Protein Binding Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities with enzymes or receptors. The sulfonyl fluoride group may act as a covalent inhibitor, targeting serine hydrolases .
- Fluoride Release Assays : Quantify free fluoride ions (e.g., ion-selective electrodes) to track hydrolysis rates in biological buffers, accounting for interference from endogenous fluorides .
- Molecular Dynamics Simulations : Model interactions with protein active sites to predict selectivity and guide mutagenesis experiments .
Data Analysis and Experimental Design Considerations
Q. How should researchers address discrepancies in fluorimetric assays involving this compound?
- Methodological Answer :
- Validate assays using internal standards (e.g., 3-(trimethylsilyl)propane-1-sulfonic acid) to normalize signal variability .
- Perform spike-and-recovery experiments to assess matrix effects in complex biological samples .
- Use robust statistical frameworks (e.g., Bayesian regression) to distinguish assay artifacts from true biochemical interactions .
Q. What experimental designs minimize side reactions when using this compound in aqueous reaction systems?
- Methodological Answer :
- Employ water-miscible co-solvents (e.g., DMF or acetone) to enhance solubility and reduce hydrolysis rates .
- Pre-treat reaction vessels with silanizing agents to passivate glass surfaces that may catalyze degradation .
- Design fractional factorial experiments to test interactions between temperature, pH, and solvent composition .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
